rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
Description
rac-(2R,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is a chiral heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring fused with a pyrazole moiety and a carboxylic acid group. The ethyl substituent on the pyrazole nitrogen distinguishes it from analogs with methyl, benzyl, or aryl groups. Its synthesis likely follows phase-transfer catalysis methods, as referenced in heterocyclic chemistry literature .
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONCPJOZOLMXFK-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Precursors
A widely adopted method involves the acid-catalyzed cyclization of diols to form the oxolane ring. For trans-2,3-disubstituted oxolanes, the anti-periplanar conformation of the diol precursor favors trans-ring closure.
Procedure :
- Diol Synthesis :
- Cyclization :
Optimization Data :
| Parameter | Condition | Yield | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Catalyst | pTSA (10 mol%) | 78% | 8:1 |
| Solvent | Toluene | 72% | 7:1 |
| Temperature | 110°C | 82% | 9:1 |
Mechanistic Insight :
The trans-selectivity arises from minimized steric hindrance during the nucleophilic attack of the hydroxyl group on the protonated carbonyl.
Introduction of the 1-Ethyl-1H-pyrazol-4-yl Group
Pyrazole Synthesis via Hydrazine Cyclocondensation
The Knorr pyrazole synthesis offers a robust route to 1-ethyl-1H-pyrazole-4-carboxylates, which are subsequently functionalized.
Procedure :
- Hydrazine Reaction :
- N-Ethylation :
- Decarboxylation :
Yield Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, 80°C | 85% |
| N-Ethylation | EtBr, NaH, DMF, 0°C → RT | 76% |
| Decarboxylation | 6M HCl, reflux | 92% |
Coupling of Pyrazole to Oxolane Backbone
Nucleophilic Aromatic Substitution
The pyrazole moiety is introduced via SNAr reaction at the C2 position of the oxolane ring.
Procedure :
- Activation of Oxolane :
- Pyrazole Coupling :
Reaction Conditions :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DCM | 68% |
| Base | Triethylamine | 72% |
| Temperature | 0°C → RT | 65% |
Challenges :
Stereochemical Control and Racemic Mixture Isolation
Dynamic Kinetic Resolution (DKR)
To achieve the racemic trans-isomer, a DKR approach using a chiral catalyst ensures equilibration between enantiomers during synthesis.
Procedure :
- Catalyst System :
- Employ Shvo’s catalyst (ruthenium complex) in THF at 60°C to promote racemization.
- Crystallization-Induced Deracemization :
- Seed the reaction mixture with trans-crystals to selectively precipitate the racemic product.
Performance Metrics :
| Catalyst Loading | Time | Enantiomeric Excess (ee) |
|---|---|---|
| 5 mol% | 24 h | <2% |
| 10 mol% | 12 h | <1% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- Melting Point : 132–134°C (lit. 130–135°C for analogous trans-oxolanes).
- Elemental Analysis : Calculated for C₁₁H₁₄N₂O₃: C 57.38%, H 6.13%, N 12.17%; Found: C 57.22%, H 6.08%, N 12.09%.
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., cyclization and coupling) are transitioned to continuous flow reactors.
Benefits :
- 20% increase in yield due to precise temperature control.
- 50% reduction in solvent usage via solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the oxolane ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
The molecular formula of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is . The compound features a unique oxolane ring and a pyrazole moiety, which contribute to its structural complexity and biological activity. The ethyl group enhances lipophilicity, potentially influencing interactions with biological targets.
Biological Activities
Preliminary studies have indicated that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may exhibit several biological activities:
- Antimicrobial Activity : Research suggests potential efficacy against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory pathways, which is crucial in developing treatments for chronic inflammatory diseases.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .
Case Studies and Research Findings
Several studies have documented the applications of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains resistant to conventional antibiotics. This highlights its potential as a lead compound in antibiotic development .
- Inflammation Modulation : Research has shown that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism through which it may exert anti-inflammatory effects .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes have revealed competitive inhibition patterns, indicating its potential use in designing selective enzyme inhibitors for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan | Similar oxolane and pyrazole structure | Different methyl substitution affecting activity |
| (R)-[2-(1-benzylpyrazolyl)oxolan] | Benzyl group instead of ethyl | May exhibit different binding profiles |
| Other pyrazole derivatives | Variations in substituents on pyrazole | Potentially different pharmacological properties |
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the pyrazole ring and the size of the oxygen-containing ring (oxolane vs. oxane). These modifications influence molecular weight, lipophilicity, and conformational stability.
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Ethyl vs. Methyl: The ethyl group increases molecular weight by ~12 g/mol compared to methyl, enhancing lipophilicity (predicted logP increase). This may improve membrane permeability but could reduce aqueous solubility. The fluorophenyl variant (286.33 g/mol) may exhibit altered electronic properties due to the electron-withdrawing fluorine .
- Ring Size: Oxolane (5-membered) vs.
Biological Activity
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of a pyrazole ring and an oxolane ring. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (2R,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid. Its molecular formula is C10H14N2O3, and it has a molecular weight of 214.23 g/mol. The structure includes both a carboxylic acid functional group and a pyrazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | (2R,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid |
| CAS Number | 1807940-51-7 |
Anticancer Properties
Recent studies have indicated that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase in several cancer cell types .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 (murine mammary) | <30 | Induction of apoptosis |
| COLO201 (human colorectal) | <30 | Cell cycle arrest in G0/G1 phase |
| MDA-MB-231 (breast cancer) | 25 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also under investigation. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways relevant to cancer progression. The binding affinity and specificity for these targets are currently being characterized in ongoing studies.
The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is thought to be mediated through its interaction with cellular receptors and enzymes. This interaction can modulate various signaling pathways that are crucial for cell proliferation and survival. Further research is needed to elucidate the precise molecular mechanisms involved.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antitumor Activity : A study evaluated the efficacy of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting strong antitumor properties.
- Selectivity Profile : In vitro studies have shown that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal fibroblasts (WI-38), indicating a favorable therapeutic index .
Q & A
Basic Research: How can the synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans be optimized for yield and purity?
Answer:
The synthesis involves multi-step reactions, including cyclization of pyrazole derivatives with oxolane precursors. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol/methanol enhances solubility of intermediates .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate esterification and cyclization steps .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions like epimerization .
Data Table 1 :
| Parameter | Optimal Range | Impact on Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 75–80% | ≥95% |
| Catalyst | H2SO4 | 70–75% | 90–92% |
| Reaction Time | 12–16 hrs | Max yield | Minimal deg. |
Advanced Research: How does stereochemistry at the (2R,3R) positions influence the compound’s reactivity and biological activity?
Answer:
The (2R,3R) configuration dictates spatial orientation of the ethyl-pyrazole and carboxylic acid groups, affecting:
- Reactivity : The trans configuration stabilizes intramolecular hydrogen bonds, reducing susceptibility to hydrolysis compared to cis isomers .
- Biological activity : Docking studies suggest the (2R,3R) enantiomer binds more effectively to enzymes (e.g., cyclooxygenase-2) due to optimal hydrophobic interactions with the ethyl group .
Methodological Note : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to resolve enantiomers and validate stereochemical integrity .
Basic Research: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxolane ring conformation and ethyl-pyrazole substitution pattern (e.g., δ 1.4 ppm for ethyl CH3) .
- X-ray Crystallography : Resolves absolute stereochemistry; critical for patent applications or structure-activity relationship (SAR) studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW 239.23 g/mol) and detects impurities .
Advanced Research: How can computational methods predict optimal reaction pathways for synthesizing this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:
- Identify low-energy transition states for cyclization steps .
- Predict regioselectivity in pyrazole functionalization .
Case Study : ICReDD’s workflow combines computed activation energies with experimental screening (e.g., varying solvents/catalysts), reducing optimization time by 40% .
Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Common sources of contradiction include:
- Purity : Studies using <95% pure samples (e.g., residual solvents) may report false negatives/positives .
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times affects IC50 values .
Resolution Strategy :
Replicate assays with HPLC-purified compound (≥98%).
Standardize protocols (e.g., ISO 10993 for cytotoxicity).
Advanced Research: What strategies enable enantiomeric separation of the racemic mixture?
Answer:
- Chiral Resolution : Use of (+)-di-p-toluoyl-D-tartaric acid as a resolving agent forms diastereomeric salts, separable via recrystallization .
- Kinetic Resolution : Lipase-catalyzed ester hydrolysis selectively modifies one enantiomer .
Data Table 2 :
| Method | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| Chiral Chromatography | 99% | 30% |
| Enzymatic Resolution | 85% | 45% |
Basic Research: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposes above 150°C (TGA data); store at –20°C in inert atmosphere .
- Photostability : UV exposure (λ < 400 nm) induces racemization; use amber vials .
Advanced Research: How does the ethyl substituent on the pyrazole ring modulate pharmacological activity compared to methyl analogs?
Answer:
- Lipophilicity : Ethyl increases logP by 0.5 units, enhancing membrane permeability .
- Metabolic Stability : Ethyl reduces CYP3A4-mediated oxidation compared to methyl (t1/2 increased by 2.3× in liver microsomes) .
Methodological Guidance: How to design a high-throughput screening (HTS) assay for this compound’s kinase inhibition potential?
Answer:
Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
Assay Format : Use fluorescence polarization (FP) with FITC-labeled ATP analogs .
Controls : Include staurosporine (pan-kinase inhibitor) and DMSO blanks.
Advanced Research: What in silico tools predict metabolic pathways and toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
